N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a trifluoromethyl group, and an imidazo[1,2-b][1,2,4]triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-b][1,2,4]triazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl and acetamide groups: This step may involve nucleophilic substitution reactions, where the phenyl and acetamide groups are introduced to the imidazo[1,2-b][1,2,4]triazole core.
Chlorination and trifluoromethylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, thereby modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide: shares structural similarities with other imidazo[1,2-b][1,2,4]triazole derivatives.
Other similar compounds: include those with different substituents on the phenyl ring or variations in the acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H13ClF3N5O2 |
---|---|
Molecular Weight |
435.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C19H13ClF3N5O2/c20-13-7-6-11(8-12(13)19(21,22)23)24-15(29)9-14-17(30)26-18-25-16(27-28(14)18)10-4-2-1-3-5-10/h1-8,14H,9H2,(H,24,29)(H,25,26,27,30) |
InChI Key |
MIYRERQDMIKRJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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